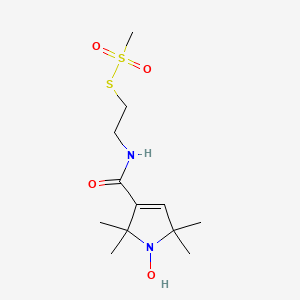
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is a chemical compound known for its application as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly useful in studying the structure and dynamics of proteins and other macromolecules due to its stable nitroxide radical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate typically involves the following steps:
Formation of the Pyrroline Ring: The starting material, 2,2,5,5-tetramethylpyrroline, is oxidized to form the nitroxide radical.
Carbamidoethylation: The nitroxide radical is then reacted with an isocyanate to introduce the carbamidoethyl group.
Methanethiosulfonation: Finally, the compound is treated with methanethiosulfonyl chloride to attach the methanethiosulfonate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-purity reagents and solvents.
Types of Reactions:
Oxidation: The nitroxide radical can undergo oxidation to form oxoammonium cations.
Reduction: It can be reduced to the corresponding hydroxylamine.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypochlorites.
Reduction: Reducing agents such as ascorbic acid or sodium dithionite are often used.
Substitution: Nucleophiles like thiols or amines can react with the methanethiosulfonate group under mild conditions.
Major Products:
Oxidation: Formation of oxoammonium cations.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted thiol or amine derivatives.
Scientific Research Applications
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is widely used in:
Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: To investigate protein folding, conformational changes, and interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the design of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through its stable nitroxide radical, which interacts with unpaired electrons in the sample being studied. This interaction provides detailed information about the local environment and dynamics of the labeled molecule. The nitroxide radical can also participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
- (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)methanethiosulfonate
Uniqueness: (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is unique due to its specific functional groups that allow for versatile chemical modifications and its stability as a spin label. This makes it particularly valuable in EPR spectroscopy and related applications.
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYMTOHZFLDQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676094 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-59-0 |
Source


|
| Record name | S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














